Multi-component reactions: These reactions efficiently combine multiple starting materials to form complex structures. One example involves reacting malononitrile, 1-alkylindoline-2,3-diones, and either 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione or methyl 5-hydroxy-1H-pyrazole-3-carboxylate in the presence of a sulfonated poly-4-vinyl pyridinium catalyst under ultrasonic irradiation. This specific reaction produces either Methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates or -3,4′-pyrano[2,3-d]pyrimidine]-6′-carbonitrile derivatives. []
Cyclization reactions: These reactions involve forming new rings in the molecule. []
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be classified as follows:
The molecular structure of methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound:
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate is expected to participate in various chemical reactions due to its functional groups:
The physical and chemical properties of methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate include:
The stability of this compound under various conditions (light, heat, moisture) should be evaluated to ensure proper handling and storage.
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate has potential applications in several fields:
The indoline scaffold—a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring—represents a privileged structure in medicinal chemistry due to its versatile biological activities and presence in numerous pharmacologically active molecules. The partially saturated indole derivative provides distinct conformational features that enable specific interactions with biological targets while maintaining aromatic character for π-π stacking interactions. Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate exemplifies this molecular architecture, where the lactam functionality at position 2 enhances hydrogen-bonding capabilities and the carboxylate ester at position 4 offers a synthetic handle for further derivatization [5] [9].
The indoline core's significance is demonstrated by its presence in clinically important compounds, including the fluoroquinolone antibiotics such as 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which contains a modified indoline system that serves as the fundamental scaffold for DNA gyrase inhibition [3]. Similarly, methyl 2-oxoindoline-6-carboxylate (CAS#:14192-26-8) has been utilized as a key intermediate in the synthesis of receptor tyrosine kinase inhibitors with demonstrated antitumor activity [6]. The planar conformation of the indoline ring system facilitates intercalation into biological macromolecules, while the stereogenic center at position 3 (when substituted) enables chiral interactions with target proteins—a feature exploited in numerous drug discovery programs targeting central nervous system disorders and oncological indications [9].
Table 1: Biologically Active Indoline Carboxylate Derivatives
Compound Name | CAS Number | Biological Activity | Molecular Formula |
---|---|---|---|
Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate | 1260676-89-8 | Intermediate for bioactive molecules | C₁₁H₈F₃NO₃ |
Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | Kinase inhibitor intermediate | C₁₀H₉NO₃ |
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | 82419-35-0 | Fluoroquinolone antibiotic precursor | C₁₃H₉F₂NO₄ |
Methyl 2-methyl-7-oxo-7H-pyrrolo[2,3-c]pyridine-4-carboxylate | 2006263-62-1 | Heterocyclic building block | C₁₀H₈N₂O₃ |
The strategic incorporation of the trifluoromethyl group (-CF₃) at the 7-position of the indoline scaffold in methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate exemplifies modern approaches to improve drug-like properties. This highly lipophilic substituent significantly influences the molecule's electronic distribution and steric profile, leading to enhanced membrane permeability and bioavailability. The trifluoromethyl group's strong electron-withdrawing nature (σI = 0.39, σR = 0.12) modifies the electron density of the aromatic system, affecting the molecule's acidity (predicted pKa = 12.67±0.20) and hydrogen-bonding capacity [1] [5]. These modifications often translate to improved metabolic stability by resisting oxidative degradation pathways that commonly affect alkyl groups [9].
Physicochemical property predictions for methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate demonstrate the -CF₃ group's profound impact: The compound exhibits a calculated density of 1.4±0.1 g/cm³ and boiling point of 386.2±42.0 °C—both higher than non-fluorinated analogs like methyl 2-oxoindoline-6-carboxylate (density: 1.3±0.1 g/cm³, boiling point: 388.1±42.0 °C) [5] [6]. The trifluoromethyl group also contributes to enhanced lipophilicity, as evidenced by the molecule's predicted logP value of approximately 1.53, which falls within the optimal range for blood-brain barrier penetration and oral absorption [6] [9]. This strategic fluorine incorporation aligns with the broader trend in drug discovery, where approximately 30% of newly developed pharmaceuticals contain at least one fluorine atom, primarily to modulate pharmacokinetic parameters without significantly increasing molecular weight [2].
Table 2: Physicochemical Comparison of Indoline Derivatives
Property | Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate | Methyl 2-oxoindoline-6-carboxylate | Difference |
---|---|---|---|
Molecular Weight | 259.18 g/mol | 191.18 g/mol | +68 g/mol |
Density | 1.4±0.1 g/cm³ | 1.3±0.1 g/cm³ | +0.1 g/cm³ |
Boiling Point | 386.2±42.0 °C | 388.1±42.0 °C | -1.9 °C |
Predicted logP | ~1.53 | ~1.53 | Comparable |
pKa | 12.67±0.20 | Not reported | — |
The evolution of indoline carboxylates in pharmaceutical development dates to the mid-20th century when researchers began systematically exploring heterocyclic systems for bioactive properties. Early investigations focused on simple indoline scaffolds like methyl oxindole-7-carboxylate (CID 2773518) as synthetic intermediates for alkaloid synthesis [4]. The discovery of the antibacterial properties associated with fluoroquinolone structures containing modified indoline systems, such as the key intermediate 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS#:82419-35-0), demonstrated the therapeutic potential of this scaffold class [3]. This compound became a crucial precursor for synthesizing advanced antibiotics including ofloxacin and levofloxacin through reactions with substituted piperazines—validating the indoline carboxylate framework as a versatile template for drug development [3].
The emergence of methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate (CAS#:1260676-89-8) represents a modern extension of this historical trajectory, incorporating strategic fluorination to enhance drug-like properties. First reported in the chemical literature around 2012, this compound has gained prominence as a high-value synthetic intermediate, with current pricing reflecting its importance in medicinal chemistry research: $448/250mg (95+% purity) and $1,025/1g (97% purity) from specialty chemical suppliers [1] [2]. The commercial availability of this compound through multiple suppliers (Crysdot, Alichem, Chemenu, AChemBlock) underscores its established role in drug discovery pipelines [1] [2] [5]. The structural evolution from early indoline carboxylates to fluorinated derivatives exemplifies the rational design approaches that characterize contemporary medicinal chemistry, where targeted modifications address specific pharmacokinetic challenges while maintaining the core scaffold's biological relevance [7] [9].
Table 3: Commercial Availability of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate
Supplier | Catalog Number | Purity | Packaging | Price |
---|---|---|---|---|
Crysdot | CD11312404 | 95+% | 250mg | $448 |
Alichem | 1260676898 | 97% | 250mg | $461.44 |
AChemBlock | Q54689 | 97% | 250mg | $275 |
Chemenu | CM148438 | 95% | 1g | $1,047 |
Crysdot | CD11312404 | 95+% | 1g | $1,120 |
Alichem | 1260676898 | 97% | 1g | $1,187.20 |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4